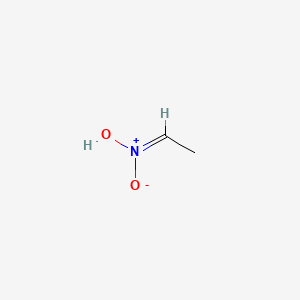

Ethylnitronate ylide

Description

Contextualization within Ylide Chemistry and Nitronate Reactivity

Ylides are neutral, dipolar molecules that contain a negatively charged atom, typically a carbanion, directly bonded to a positively charged heteroatom such as phosphorus, sulfur, or nitrogen. mdpi.com This unique electronic arrangement makes them potent nucleophiles at the carbanionic center and valuable reactive intermediates in synthesis. weimiaobio.com The most prominent example of ylide reactivity is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide, a transformation for which Georg Wittig was awarded the Nobel Prize in 1979. udel.edulibretexts.org

Nitronates, also known as azinates, are the conjugate bases of nitronic acids and are the tautomeric forms of nitro compounds. wikipedia.org Ethylnitronate (B1234231) is generated from its precursor, nitroethane, by the removal of a proton from the carbon adjacent to the nitro group. researchgate.net This reaction is typically facilitated by a base. The resulting nitronate anion is an ambident nucleophile, meaning it possesses two nucleophilic sites—the α-carbon and the oxygen atoms of the nitro group. wikipedia.org This dual reactivity allows nitronates to participate in a variety of transformations. For instance, the alkylation of nitronates can lead to either C-alkylation or O-alkylation products, depending on the reaction conditions. sci-hub.se

Ethylnitronate ylide itself embodies the characteristics of these compound classes. It is the neutral, protonated form of the ethylnitronate anion and is also referred to as aci-nitroethane. nih.govnih.gov It serves as a key intermediate in reactions such as the Henry reaction (a nitro-aldol reaction) and Michael additions. sci-hub.sesciencemadness.org Furthermore, its structure as a 1,3-dipole makes it a suitable component for cycloaddition reactions, providing access to valuable heterocyclic scaffolds. researchgate.net

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂ | nih.gov |

| Molecular Weight | 75.07 g/mol | nih.gov |

| IUPAC Name | N-hydroxyethanimine oxide | nih.gov |

| Synonyms | aci-nitroethane, ethylideneazinic acid | nih.gov |

| Monoisotopic Mass | 75.032028402 Da | nih.gov |

| XLogP3 | -0.6 | nih.gov |

| Topological Polar Surface Area | 49.6 Ų | nih.gov |

Historical Development of Research on Nitronate and Related Ylides

The scientific exploration of species like ethylnitronate is built upon a rich history of research into nitro compounds and ylides. The chemistry of nitronates as reactive intermediates can be traced back to the late 19th century with the discovery of the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound via a nitronate intermediate. wikipedia.orgsciencemadness.org

The formal definition of an ylide as a neutral dipolar molecule was introduced by Hermann Staudinger in the 1920s. mdpi.com This was followed by the discovery of sulfur ylides by Ingold and Jessop in 1930. mdpi.com However, the synthetic potential of ylides was not widely recognized until the 1950s, when Georg Wittig and his colleagues developed the olefination reaction that now bears his name. mdpi.comlibretexts.org This discovery revolutionized the synthesis of alkenes and established phosphorus ylides as indispensable reagents in organic chemistry.

In a landmark 1979 review, Dieter Seebach described nitro compounds as "ideal intermediates in organic synthesis," a perspective that catalyzed significant interest and research into their synthetic applications. frontiersin.org This spurred chemists to explore the diverse reactivity of the nitro group and its corresponding nitronates more deeply. In the 1980s, researchers like Fujisawa began investigating the interactions of nitroalkanes with various organometallic reagents, further expanding their synthetic utility. researchgate.net

This historical progression laid the groundwork for the contemporary understanding and application of specific intermediates like ethylnitronate. Modern research continues to build on this foundation, exploring the role of ethylnitronate in enzymatic reactions, its utility in asymmetric synthesis, and its participation in complex cascade reactions and cycloadditions to form intricate molecular architectures. researchgate.netnih.govnih.govrsc.org

Table 2: Key Research Findings on the Reactivity of Ethylnitronate and its Precursor

This interactive table highlights significant reactions involving nitroethane/ethylnitronate intermediates.

| Reaction Type | Reactants | Key Findings & Products | Citations |

| Henry Reaction (Nitro-Aldol) | Nitroethane, Aldehydes/Ketones | Base-catalyzed addition to form β-nitro alcohols. A fundamental C-C bond-forming reaction. | sci-hub.sesciencemadness.org |

| Michael Addition | Nitroethane, α,β-Unsaturated Carbonyls | Conjugate addition to activated double bonds, forming a new C-C bond. | sci-hub.se |

| Nef Reaction | Nitronate Salts | Conversion of a primary or secondary nitro compound into an aldehyde or ketone and nitrous oxide upon acidification. | wikipedia.org |

| Condensation with Aldehydes | Nitroethane, Aromatic Aldehydes | Can lead to the formation of β-nitrostyrenes upon dehydration. | sci-hub.se |

| 1,3-Dipolar Cycloaddition | Nitronates (as precursors to nitrile oxides) | Reaction with dipolarophiles (e.g., alkenes) to form heterocyclic compounds like isoxazolines. | researchgate.netunifi.it |

| Enzymatic Conversion | Nitroethane | Serves as a substrate for enzymes like 2-nitropropane (B154153) dioxygenase, which catalyzes its conversion to the ethylnitronate intermediate. | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H5NO2 |

|---|---|

Molecular Weight |

75.07 g/mol |

IUPAC Name |

N-hydroxyethanimine oxide |

InChI |

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H,1H3,(H,4,5) |

InChI Key |

CPZLOQHKKRZRSD-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=[N+](/O)\[O-] |

Canonical SMILES |

CC=[N+](O)[O-] |

Origin of Product |

United States |

Generation and In Situ Formation of Ethylnitronate Ylide Species

Generation from Nitroethane and Related Nitroalkanes: Tautomeric Equilibrium Dynamics

Nitroalkanes that possess at least one α-hydrogen, such as nitroethane, exist in a tautomeric equilibrium with their corresponding aci-nitro form, also known as a nitronic acid. mdpi.comnih.gov This equilibrium is a fundamental aspect of the chemistry of nitro compounds and is a prerequisite for the formation of nitronate ylides. The nitro-form is generally the more stable and predominant tautomer under neutral conditions. acs.org

The equilibrium can be represented as follows:

CH₃CH₂NO₂ (nitroethane) ⇌ CH₃CH=N⁺(O⁻)OH (aci-nitroethane/ethylnitronic acid)

The conversion of the nitro tautomer to the aci-nitro tautomer is a critical step, as the aci-form is the immediate precursor to the deprotonated nitronate anion. The position of this equilibrium is influenced by factors such as the solvent and the presence of acidic or basic species. While the concentration of the aci-form is typically low in neutral solutions, its transient formation is key to the subsequent generation of the more reactive nitronate species. acs.org Theoretical calculations have been employed to understand the energetics of this tautomerization, indicating a significant energy barrier for the uncatalyzed intramolecular hydrogen shift. acs.org

| Tautomeric Form | Structure | Relative Stability | Key Characteristics |

|---|---|---|---|

| Nitroethane | CH₃CH₂NO₂ | More stable, predominant form | Less acidic α-protons |

| aci-Nitroethane (Ethylnitronic acid) | CH₃CH=N⁺(O⁻)OH | Less stable, transient form | More acidic O-H proton, precursor to nitronate |

**2.2. Precursor-Based Methodologies for Nitronate Ylide Formation

The in-situ generation of ethylnitronate (B1234231) ylides for synthetic applications predominantly relies on the deprotonation of the nitroethane precursor. This can be achieved through stoichiometric base-mediated methods or, more elegantly, through catalytic approaches.

The most direct method for generating the ethylnitronate anion is through deprotonation of nitroethane at the α-carbon using a base. Due to the acidity of the α-protons (pKa of nitroethane is approximately 8.5), a variety of bases can be employed. This reaction shifts the tautomeric equilibrium towards the aci-form, which is then deprotonated to yield the ethylnitronate anion.

Commonly used bases range from strong inorganic bases like sodium hydroxide (B78521) to organic amines. The choice of base can influence the reaction rate and the subsequent reactivity of the generated nitronate. Kinetic studies have extensively investigated the deprotonation of nitroethane by various amine bases, revealing insights into the transition state of the proton transfer. nih.gov The resulting nitronate salt can be used in a variety of carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction.

| Base Type | Specific Example | Solvent | Observations/Application |

|---|---|---|---|

| Inorganic Base | Sodium Hydroxide (NaOH) | Water/Alcohol mixtures | Commonly used for generating sodium ethylnitronate for classical reactions. |

| Amine Base | Diethylenetriamine | Nitromethane (B149229) | Used in studies of nitromethane sensitization; generates the aci-ion. nih.gov |

| Amine Base | Pyridine | 50% (v/v) MeOH-H₂O | Used in kinetic studies of nitroalkane deprotonation. frontiersin.org |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Effective for generating nitronates for various synthetic applications. |

Modern synthetic chemistry increasingly focuses on catalytic methods for the generation of reactive intermediates. In the context of ethylnitronate ylides, both organocatalysis and metal-based catalysis have been successfully employed, particularly for asymmetric reactions. These catalytic systems generate the nitronate species in low concentrations, which then reacts with an electrophile in a controlled manner.

Organocatalytic approaches often utilize chiral bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids. nih.govnih.gov These catalysts can activate both the nitroethane (via hydrogen bonding to facilitate deprotonation) and the electrophile, enabling highly stereoselective transformations. For instance, the asymmetric conjugate addition of nitromethane (and by extension, nitroethane) to various acceptors is a well-established organocatalytic process. nih.govfrontiersin.org

Metal-catalyzed reactions, often employing complexes of copper or zinc, can also facilitate the formation of nitronates and their subsequent reactions. uniurb.it These catalysts act as Lewis acids, coordinating to the reactants and controlling the stereochemical outcome of the reaction.

| Catalyst Type | Example Catalyst | Reaction Type | Key Feature |

|---|---|---|---|

| Organocatalyst | Dihydroquinine-derived squaramide | Asymmetric conjugate addition | Enables enantioselective C-C bond formation. nih.govfrontiersin.org |

| Organocatalyst | Chiral prolinamide thioureas | Asymmetric Michael addition | Promotes the reaction via enamine catalysis with high stereoselectivity. nih.gov |

| Metal Catalyst | Chiral Zinc(II) bisoxazoline complex | Asymmetric [3+2]-cycloaddition | Generates metallated azomethine ylides for reaction with nitroalkenes. uniurb.it |

Base-Mediated Deprotonation Strategies

Spectroscopic Elucidation of Transient Ethylnitronate Ylide Intermediates for Mechanistic Probes

Direct spectroscopic observation of the transient this compound is challenging due to its high reactivity and short lifetime. However, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, have been invaluable in characterizing the more stable nitronate anion and in providing indirect evidence for the ylide's existence as a key intermediate.

NMR Spectroscopy: While the NMR spectrum of the parent nitroethane is well-documented, obtaining a spectrum of the transient aci-form in solution is difficult due to its low equilibrium concentration. mdpi.comresearchgate.net However, the NMR spectra of the more stable aci-nitro anions (nitronates), formed upon deprotonation with a base, have been successfully recorded. nih.govnih.gov For instance, ¹³C NMR has been used to show that the addition of bases to nitromethane generates the aci-ion as the only new detectable species. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the NMR chemical shifts of transient species, providing a theoretical basis for their potential identification. mdpi.com

UV-Visible Spectroscopy: Nitroalkanes exhibit weak UV absorption. chemrxiv.org Upon deprotonation to form the nitronate anion, a new, strong absorption band appears at a longer wavelength (typically in the 225-240 nm range), which is attributed to a π→π* transition in the conjugated nitronate system. frontiersin.orgazooptics.com This distinct spectroscopic signature allows for the monitoring of the nitronate formation in real-time. frontiersin.org Kinetic studies often rely on this absorbance change to measure the rates of deprotonation of nitroalkanes under various conditions. frontiersin.org While this technique primarily observes the nitronate anion, it provides crucial data for understanding the kinetics and mechanism of its formation from the nitroalkane precursor, indirectly probing the role of the transient ylide.

| Technique | Species | Observed/Predicted Data | Significance |

|---|---|---|---|

| ¹H NMR | Nitroethane | δ ~1.58 ppm (t, 3H), ~4.38 ppm (q, 2H) | Characterization of the starting material. |

| ¹³C NMR | Nitroethane | δ ~12 ppm (CH₃), ~70 ppm (CH₂) | Characterization of the starting material. |

| ¹³C NMR | aci-Nitro Anion (Nitronate) | Significant shift changes upon formation. nih.gov | Confirmation of nitronate formation upon deprotonation. |

| UV-Vis | Ethylnitronate Anion | λmax ~225-240 nm frontiersin.org | Allows for kinetic monitoring of nitronate formation. |

Electronic Structure and Bonding Modalities of Ethylnitronate Ylide

Quantum Chemical Characterization of the Ylidic Electronic Configuration

Ethylnitronate (B1234231) ylide, with the chemical formula C₂H₅NO₂, is a 1,2-dipolar compound characterized by a formal positive charge on the nitrogen atom and a formal negative charge on an adjacent oxygen atom. This electronic arrangement places it within the broad class of ylides. numberanalytics.com Its structure is best described as a resonance hybrid, with significant contribution from a zwitterionic form. This ylidic nature is distinct from its more stable constitutional isomer, aci-nitroethane, to which it is related through tautomerism. numberanalytics.comquora.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such species. nih.gov For nitronates and related ylides, the electronic configuration is defined by the interaction between the C=N double bond and the N-O bonds. The electron localization function (ELF) analysis of related nitrone systems indicates a zwitterionic character, which allows them to participate in specific types of cycloaddition reactions. This suggests a significant degree of charge separation in the molecule.

The bonding in ylides can be understood through both ionic and covalent contributions. researchgate.net The bond between the positively charged heteroatom (nitrogen, in this case) and the adjacent atoms is a result of both sigma and pi bonding, with resonance structures highlighting a degree of double bond character between the nitrogen and the oxygen atoms. researchgate.net

Analysis of Charge Distribution and Localization within the Ylide Framework

The distribution of electron density within the ethylnitronate ylide framework is a key determinant of its reactivity. The formal positive and negative charges are not localized entirely on the nitrogen and oxygen atoms, respectively, but are distributed across the molecule. Computational models are essential for mapping this charge distribution and calculating the electrostatic potential.

In related nitroalkane systems, the charge distribution is significantly influenced by substituent effects. The nitro group (–NO₂) is known to be destabilized by electrostatic repulsion when adjacent to a carbon atom that also carries a positive charge. researchgate.net Conversely, the presence of electron-withdrawing groups can stabilize the negative charge on the nitronate moiety. Analysis of the electrostatic potential provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For the tautomer aci-nitroethane, it has been noted that the hydrogen on the alpha-carbon carries a significant positive charge, which facilitates the formation of the aci-nitro form. researchgate.netresearchgate.net In the context of the ylide, this principle suggests that the ethyl group's electronic properties will influence the charge density on the C=N-O₂ core. The charge that develops on the nitronate ion in related transition states is considered to be partially delocalized onto the nitro group. cdnsciencepub.com A simplified model suggests that a portion of the excess negative charge resides on the nitro group, with the remainder on the α-carbon atom. cdnsciencepub.com

Below is a table summarizing computed properties for this compound from the PubChem database, which provides an initial insight into its electronic characteristics.

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂ | PubChem rsc.org |

| Molecular Weight | 75.07 g/mol | PubChem rsc.org |

| Formal Charge | 0 | PubChem rsc.org |

| Complexity | 49.6 | PubChem rsc.org |

| XLogP3 | -0.6 | PubChem rsc.org |

This interactive table provides key computed properties for this compound.

Stability and Energetics of this compound Isomers and Conformations

This compound can exist as different isomers and conformers, each with distinct energy levels. The primary isomeric relationship is with its tautomer, aci-nitroethane. Computational studies on substituted nitromethanes have shown that the nitro form is generally more stable than the aci-nitro form. researchgate.net For instance, nitromethane (B149229) is calculated to be more stable than aci-nitromethane by 9.337 kcal/mol. researchgate.net

However, the relative stability can be influenced by substituents. researchgate.net Theoretical calculations on nitroethane and its aci-tautomer provide valuable energetic data. The enthalpy of formation for nitroethane is significantly lower (more stable) than that of its aci-isomers, indicating a thermodynamic preference for the nitro form under standard conditions. researchgate.net

Conformational isomers arise from the rotation around single bonds. mdpi.com For this compound, rotation around the C-C and C-N bonds can lead to different spatial arrangements of the atoms, such as staggered and eclipsed conformations. mdpi.com These conformers will have different energies due to steric hindrance and torsional strain. osti.gov Studies on related complex ylides have shown that different rotational isomers can be identified and their activation energies for interconversion can be determined using dynamic NMR spectroscopy and computational methods. researchgate.net

The relative stability of geometric isomers (Z and E isomers) is another important aspect, particularly in more complex ylides where restricted rotation around a partial double bond exists. quora.com For these systems, theoretical calculations have been used to determine that one isomer is often more stable than the other, with the energy difference dictating their relative abundance. quora.com

The following table presents calculated thermodynamic data for nitroethane and its aci-tautomer, which serves as a proxy for understanding the energetics of the ethylnitronate system.

| Compound | Enthalpy of Formation (ΔfH°, 298 K) | Source |

| Nitroethane | -25.06 ± 0.07 kcal/mol | Asatryan et al. (2008) researchgate.net |

| aci-Nitroethane | -14.25 ± 0.44 kcal/mol | Asatryan et al. (2008) researchgate.net |

This interactive table compares the calculated enthalpies of formation for nitroethane and its less stable aci-tautomer.

Reactivity Profiles and Transformative Organic Synthesis Through Ethylnitronate Ylide Intermediates

[3+2] Cycloaddition Reactions with Dipolarophiles

The ethylnitronate (B1234231) ylide, acting as a three-atom component, readily undergoes [3+2] cycloaddition reactions with a range of dipolarophiles. This powerful transformation leads to the formation of five-membered heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds and natural products. The reactivity of the ylide is influenced by the nature of the dipolarophile, with electron-deficient systems being particularly effective reaction partners.

Reactivity with Alkenes and Alkynes

Ethylnitronate ylides react with alkenes and alkynes, especially those bearing electron-withdrawing groups, to afford highly substituted isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives, respectively. These reactions are a subset of the broader class of nitronate olefin cycloadditions. mdpi.comnih.gov The reaction often proceeds with high regioselectivity, with the nucleophilic carbon of the ylide attacking the β-carbon of the unsaturated system.

Upon heating, nitrodienes can undergo a 6π-electrocyclization to form nitronate intermediates, which can then be trapped in a tandem [3+2] dipolar cycloaddition with various alkenes. nih.gov This one-pot, two-step process is highly efficient and proceeds with good facial and exo-selectivity. nih.gov For instance, the nitronate generated from a δ,δ-dimethylnitrodiene smoothly undergoes cycloaddition with ethyl acrylate (B77674) to produce the corresponding nitroso acetal (B89532) in high yield. nih.gov

The intramolecular version of this cycloaddition, known as the Intramolecular Silyl (B83357) Nitronate Cycloaddition (ISNC), has been studied with alkenyl- and alkynyl-substituted nitroethers. mdpi.com These reactions have shown excellent chemospecificity, with the cycloaddition occurring preferentially at the double bond over the triple bond under kinetic control. mdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions of Nitronates with Alkenes

| Nitronate Precursor | Dipolarophile | Product | Yield (%) | Reference |

| δ,δ-Dimethylnitrodiene | Ethyl Acrylate | Tricyclic Nitroso Acetal | 91 | nih.gov |

| Alkenyl-nitroether (terminal alkyne) | - (intramolecular) | Dihydrofuro[3,4-c]isoxazoline | - | mdpi.com |

| Alkenyl-nitroether (non-terminal alkyne) | - (intramolecular) | Dihydrofuro[3,4-c]isoxazoline | - | mdpi.com |

Reactivity with Carbonyl Compounds and Imines

While the reaction of nitronates with carbon-carbon multiple bonds is well-established, their cycloaddition with heteroatom-containing dipolarophiles such as carbonyls and imines is less common but equally significant. These reactions provide access to five-membered heterocycles incorporating additional heteroatoms. For instance, the reaction of nitrones, which are isoelectronic with nitronate ylides, with aldehydes and ketones can lead to the formation of oxazolidine (B1195125) derivatives. Although direct examples with ethylnitronate ylide are scarce in the provided context, the reactivity pattern of related nitrones suggests that similar transformations are plausible.

Enantioselective and Diastereoselective Cycloadditions

The development of stereoselective [3+2] cycloaddition reactions involving nitronates has been a major focus, enabling the synthesis of chiral heterocycles. High diastereoselectivity has been observed in the intramolecular cycloadditions of silyl nitronates, where the stereochemistry of the starting nitroether dictates the formation of a single diastereomer of the cycloadduct. mdpi.com

Intermolecular [3+2] cycloadditions between cyclic nitronates and various dipolarophiles have also been shown to proceed with high facial selectivity. acs.org The regioselectivity is dependent on the substituents of the dipolarophile, while the exo/endo selectivity is generally governed by steric effects, with cis-disubstituted dipolarophiles favoring the exo product. acs.org In some cases, the presence of an amide functionality on a nitrone has been shown to influence the diastereomeric ratio in cycloadditions with maleimides, favoring the cis-diastereomer. researchgate.net

Nucleophilic Additions and Conjugate Additions

The carbanionic center of the this compound makes it a potent nucleophile, capable of participating in both direct and conjugate addition reactions with a variety of electrophiles. These reactions are fundamental for carbon-carbon bond formation.

Michael-Type Additions to Unsaturated Systems

Ethylnitronate ylides readily undergo Michael-type or conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and nitroalkenes. arkat-usa.orgrsc.orgresearchgate.net This reaction is a powerful tool for the construction of new carbon-carbon bonds and the synthesis of functionalized molecules. arkat-usa.org For example, ethyl nitroacetate (B1208598) can add to ethyl acrylate in a conjugate fashion, and the resulting adduct can be further transformed into valuable compounds like 2-oxoglutaric acid. arkat-usa.org

The development of enantioselective Michael additions of nitronates has been a significant advancement. acs.orgnih.govresearchgate.net Chiral thiourea (B124793) catalysts have been successfully employed in the intramolecular Michael addition of nitronates to conjugated esters, providing access to cyclic γ-amino acids with high diastereo- and enantioselectivity. acs.orgresearchgate.net It is proposed that the catalyst coordinates to both the nitronate and the ester, activating the system for the reaction to proceed. acs.org Similarly, chiral quaternary ammonium (B1175870) bifluorides have been used to catalyze the highly enantioselective Michael addition of silyl nitronates to α,β-unsaturated aldehydes. nih.govresearchgate.net

Table 2: Enantioselective Michael Addition of Nitronates

| Nitronate | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |

| Trimethylsilyl nitronate | trans-Cinnamaldehyde | (R,R)-N-Spiro C2-symmetric chiral quaternary ammonium bifluoride | 90 | 97 (anti) | nih.govresearchgate.net |

| Substituted nitronate | Conjugated Ester (intramolecular) | Chiral Thiourea | - | up to 95 | acs.org |

Additions to Electrophilic Species

Beyond conjugate additions, ethylnitronate ylides can also react with other electrophilic species. The nucleophilic character of the nitronate anion, generated from the corresponding nitroalkane, allows it to react with a wide array of electrophiles. arkat-usa.org The reaction of ethyl nitroacetate with aldehydes in the presence of amines can lead to the formation of various products, including isoxazole (B147169) derivatives. rsc.org Aromatic aldehydes can condense with ethyl nitroacetate in the presence of a base like DABCO to yield 3,5-dicarbethoxy-4-arylisoxazoline N-oxides, which can be subsequently dehydrated to the corresponding isoxazoles. rsc.org

The reaction of ethyl nitrate (B79036) with strongly basic ylides can lead to complex transformations, such as the formation of aziridinyl-substituted ylides. researchgate.net This highlights the diverse reactivity of nitronate-related species with various electrophiles.

Cascade and Tandem Reactions Involving this compound

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all within a single pot. dss.go.th While these reactions are a cornerstone of efficient organic synthesis for building molecular complexity, specific examples detailing the role of this compound as a key intermediate in such sequences are sparse in the reviewed literature.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govorganic-chemistry.org They are highly valued for their atom economy and synthetic efficiency. nih.gov While ylides, in general, are known to participate in MCRs, often by being trapped by an electrophile, specific studies detailing the behavior of this compound in this capacity are not well-described in the available research. smolecule.comnih.gov For instance, research has been conducted on visible-light-promoted three-component reactions that proceed through a nitrile ylide intermediate, but this is a distinct class of reactive species from this compound. organic-chemistry.orgmdpi.com

Intramolecular Cyclizations

Intramolecular cyclization is a fundamental process in the synthesis of cyclic compounds. archive.org Ylides are often employed to initiate cyclization cascades. For example, ylide-initiated Michael addition-cyclization sequences have been developed to synthesize various five-membered heterocyclic and carbocyclic systems. nih.gov There is a mention in the literature of azomethine ylides, generated from nitronates, undergoing in-situ intramolecular cyclization to yield polycyclic products. organic-chemistry.org However, this represents a transformation of the initial nitronate into a different ylide species rather than a direct cyclization involving the this compound structure itself. Specific and detailed research on intramolecular cyclizations directly proceeding from an this compound intermediate is not readily found in the surveyed literature.

Rearrangement Processes

Rearrangement reactions are crucial transformations in organic synthesis that alter the carbon skeleton of a molecule. Ylides are well-known to undergo various types of rearrangements. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-conjugated system. libretexts.orgnih.gov The organic-chemistry.orgresearchgate.net- and smolecule.comorganic-chemistry.org-sigmatropic rearrangements are particularly common for ylides. organic-chemistry.orgwikipedia.orgnih.gov For instance, nitrogen ylides can undergo organic-chemistry.orgresearchgate.net-sigmatropic rearrangements (Sommelet-Hauser rearrangement) and competing smolecule.comorganic-chemistry.org-rearrangements. wikipedia.orgrsc.org Similarly, sulfur ylides are known for the organic-chemistry.orgresearchgate.net-sigmatropic Doyle-Kirmse reaction. nih.govrsc.org Despite the rich chemistry of sigmatropic rearrangements in other ylide systems, there is a lack of specific studies focusing on the participation of this compound in such transformations.

Other Skeletal Rearrangements

Skeletal rearrangements can involve significant structural reorganization beyond the defined pathways of sigmatropic shifts. While ylides can be precursors to complex rearrangements, for example in the mass spectrometric analysis of phosphorus ylides, specific examples involving this compound in synthetic organic chemistry are not prominently featured in the literature. One related area involves the Favorskii-type rearrangement in the biosynthesis of enterocin, which proceeds through an intermediate generated by a flavoenzyme, EncM, utilizing a flavin-N5-oxide cofactor. While this cofactor has some structural similarities to a nitronate, this is a highly specialized biological process and not a general synthetic method involving this compound. libretexts.org

Mechanistic Elucidation of Ethylnitronate Ylide Transformations

Investigation of Concerted versus Stepwise Reaction Pathways

The transformations of ethylnitronate (B1234231) and related nitronates, particularly in [3+2] cycloaddition reactions, can proceed through either a concerted or a stepwise mechanism. The operative pathway is highly dependent on the nature of the reactants, the solvent, and the presence of catalysts.

A concerted mechanism, as originally proposed by Huisgen for 1,3-dipolar cycloadditions, involves a single transition state where both new sigma bonds are formed simultaneously, although not necessarily at the same rate (an asynchronous process). researchgate.netchesci.com Computational studies using Density Functional Theory (DFT) on the cycloaddition of nitrones—structurally related 1,3-dipoles—with various alkenes often support a concerted pathway. researchgate.netacs.orgnih.gov For example, the reaction between a nitrone and ethene is calculated to proceed via a concerted cycloaddition, with a stepwise diradical process being a viable but less competitive alternative. researchgate.netnih.gov Similarly, DFT studies on the [3+2] cycloaddition of acyclic nitronates indicate a concerted mechanism is typical. rsc.org

However, the debate between concerted and stepwise mechanisms persists, with significant evidence for stepwise pathways under certain conditions. Firestone proposed an alternative stepwise mechanism involving a diradical intermediate. More commonly, polar reactions may proceed via a zwitterionic intermediate. The formation of such intermediates is influenced by the electronic properties of both the nitronate and the dipolarophile. For instance, reactions of nitrones with highly electrophilic nitroalkenes have been analyzed as polar processes with asynchronous transition states; however, the degree of asynchronicity was found to be insufficient to enforce a purely stepwise zwitterionic mechanism. d-nb.inforesearchgate.net In some cases, experimental evidence has been presented that strongly supports a stepwise mechanism. A study on the stereoconvergent 1,3-dipolar cycloaddition of nitrile oxides with a mixture of E/Z isomeric olefins proposed a stepwise pathway involving a zwitterionic intermediate, ruling out a concerted cycloaddition followed by epimerization. For certain Diels-Alder reactions involving nitroalkenes, computational studies have shown that the pathway can switch from a one-step concerted mechanism to a two-step mechanism involving a heterocyclic intermediate depending on the stereochemical approach of the reactants. researchgate.net

The reaction of ethyl nitroacetate (B1208598) with electron-deficient olefins in the presence of a base can yield either Michael adducts or isoxazoline (B3343090) cycloadducts. researchgate.net The competition between these pathways—a stepwise conjugate addition versus a cycloaddition-condensation—highlights the mechanistic complexity, which can be modulated by the reaction conditions. researchgate.net

Transition State Analysis and Energy Landscapes

Computational chemistry, particularly DFT, has become an indispensable tool for analyzing the energy landscapes of ethylnitronate transformations. By locating and characterizing transition states (TS), these studies provide deep insights into reaction barriers, stereoselectivity, and the fine line between concerted and stepwise pathways.

In the [3+2] cycloaddition of nitronates, calculations reveal that the transition states are often asynchronous, meaning the formation of the two new C-C and C-O bonds is not simultaneous. d-nb.infoworldscientific.com For example, the cycloaddition of C-aryl-N-phenyl nitrones to nitroalkenes proceeds via asynchronous transition states, where the degree of asynchronicity depends on the electrophilicity of the alkene. worldscientific.com The activation energies calculated for these pathways allow for the prediction of regio- and stereochemical outcomes, which often align well with experimental results. d-nb.infoworldscientific.com

The Gibbs free energy of activation (ΔG‡) is a key parameter determined from these studies. In a DFT study on the formation of a four-membered cyclic nitronate, the activation Gibbs free energy for the key transition state was calculated to be 17.1 kcal·mol⁻¹ at the MPWB1K/6-311G(d,p) level of theory. mdpi.com The choice of computational functional can influence these values, with B3LYP often predicting lower barriers and M06-2X predicting higher ones (Table 1). mdpi.com

| Computational Method | ΔG‡ (kcal·mol⁻¹) for Cyclization | ΔG‡ (kcal·mol⁻¹) for Retro-Cycloaddition |

|---|---|---|

| MPWB1K/6-311G(d,p) | 17.1 | 46.5 |

| M06-2X/6-311G(d,p) | 20.7 | 43.7 |

| B3LYP/6-311G(d,p) | 15.5 | 38.2 |

Table 1. Calculated Gibbs Free Energies of Activation for the Formation and Retro [3+2] Cycloaddition of a Cyclic Nitronate. mdpi.com

| Solvent | Pathway | ΔH‡ (kcal·mol⁻¹) | ΔG‡ (kcal·mol⁻¹) |

|---|---|---|---|

| Toluene | Path A (endo) | 14.8 | 26.5 |

| Path B (exo) | 14.0 | 25.8 | |

| Dichloromethane | Path A (endo) | 14.9 | 26.6 |

| Path B (exo) | 14.1 | 25.9 | |

| Acetonitrile | Path A (endo) | 15.2 | 26.8 |

| Path B (exo) | 14.4 | 26.2 |

Table 2. Influence of Solvent on Calculated Activation Parameters for the [3+2] Cycloaddition of Diphenylnitrone with 2-Methyl-1-nitroprop-1-ene. d-nb.info

Role of Specific Catalysts and Additives (e.g., Lewis Acids, Bases, Organocatalysts)

Catalysts and additives are pivotal in controlling the reactivity and selectivity of ethylnitronate transformations. Bases, Lewis acids, and organocatalysts each play distinct and crucial roles.

Bases: The formation of the ethylnitronate anion itself requires a base to deprotonate the acidic α-carbon of the nitroalkane precursor, such as ethyl nitroacetate. researchgate.netrsc.org The choice and stoichiometry of the base (e.g., N-methylpiperidine, triethylamine) can influence the subsequent reaction pathway. researchgate.netunifi.it In the reaction of ethyl nitroacetate with electron-poor olefins, the reaction can be directed towards either Michael addition or cycloaddition-condensation simply by modulating the catalytic system. researchgate.net

Lewis Acids: Lewis acid catalysis is widely employed in nitronate cycloadditions. rsc.orgscispace.comresearchgate.netontosight.ai Coordination of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂) to an oxygen atom of the nitronate or the dipolarophile can significantly accelerate the reaction by lowering the energy of the LUMO of the activated species. rsc.orgsci-hub.se For instance, the decomposition of an electron-deficient C-monosubstituted nitronate to a nitrile oxide is markedly faster when catalyzed by boron trifluoride etherate. sci-hub.se Lewis acids can also dramatically alter selectivity. In certain nitrone cycloadditions, the presence of a Lewis acid like Ti(Oi-Pr)₂Cl₂ can completely reverse the regioselectivity compared to the thermal reaction. researchgate.net A particularly striking example is the base-catalyzed reaction between ethyl nitroacetate and methyl acrylate (B77674), which has a long induction period before cycloaddition occurs. The addition of a catalytic amount of a copper salt dramatically shortens this induction time, favoring the formation of the cycloadduct, often as the sole product. researchgate.netunifi.it

Organocatalysts: The rise of asymmetric organocatalysis has provided powerful tools for achieving high enantioselectivity in reactions involving ethylnitronate. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or proline, are particularly effective. researchgate.netscispace.comacs.org These catalysts typically possess both a Brønsted acid (e.g., thiourea (B124793), squaramide) and a Brønsted base (e.g., tertiary amine) site, allowing them to activate both the nucleophile and the electrophile in a stereocontrolled manner. In the Michael addition of ethyl nitroacetate to α,β-unsaturated aldehydes or ketones, diarylprolinol silyl (B83357) ethers or squaramide catalysts can afford products with excellent yields and enantioselectivities (up to 99% ee). researchgate.netnih.gov

Isotope Effects in Reaction Mechanism Determination

Kinetic isotope effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. cdnsciencepub.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium, ¹H/²H or D) and measuring the effect on the reaction rate, one can infer whether a bond to that atom is being broken or formed in the rate-limiting step.

In the context of ethylnitronate transformations, KIEs have been used to study the initial deprotonation step and subsequent enzymatic reactions. The deprotonation of a nitroalkane is the first step in generating the nitronate, and this proton transfer step often exhibits a significant primary KIE (kH/kD > 1). For the deprotonation of 4-nitro-4-phenylbutanoic acid catalyzed by its own intramolecular carboxylate group, the KIE was found to be kH/kD = 5.78 at 25°C. researchgate.net For the acetate-catalyzed reaction of the corresponding methyl ester, the KIE was even larger at 7.43, indicating that C-H bond breaking is a key feature of the rate-limiting transition state. researchgate.net

Studies on the enzyme 2-nitropropane (B154153) dioxygenase, which can act on ethylnitronate, have revealed unusually large KIEs. nih.gov When using [1,1-²H₂]nitroethane as the substrate, the KIE for the formation of the ethylnitronate product (the nonoxidative pathway) was measured at different pH values. The KIE (specifically ᴰkcat/Km) was found to decrease from 23 ± 1 at low pH to 11 ± 1 at high pH. nih.gov These values are significantly larger than the intrinsic KIE for C-H bond cleavage and are described as "inflated." This inflation arises from an isotope-sensitive branching of the enzyme-ethylnitronate intermediate. The deuterated nitronate is released from the active site more slowly than the protiated version, causing it to be partitioned more into the oxidative pathway. This partitioning creates an apparent, inflated KIE for the non-oxidative release pathway, providing detailed insight into the enzyme's catalytic cycle. nih.gov The actual flavin reduction step involving the ethylnitronate intermediate showed a KIE near unity (kH/kD = 0.99 ± 0.06), confirming that C-H bond cleavage is not involved in that particular step. nih.gov

| Compound/Reaction | Base/Catalyst | kH/kD (at T) |

|---|---|---|

| 4-Nitro-4-phenylbutanoic acid racemization | Intramolecular Carboxylate | 5.78 (25 °C) |

| Methyl 4-nitro-4-phenylbutanoate racemization | Acetate | 7.43 (25 °C) |

| 2-Nitropropane ionization | tris-(hydroxymethyl)-methylamine | 1.09 (25 °C) |

| Nitroethane (enzymatic nitronate formation) | 2-Nitropropane Dioxygenase (low pH) | 23 ± 1 |

| Nitroethane (enzymatic nitronate formation) | 2-Nitropropane Dioxygenase (high pH) | 11 ± 1 |

Table 3. Selected Kinetic Isotope Effects in Nitroalkane and Nitronate Reactions. cdnsciencepub.comresearchgate.netnih.gov

Stereochemical Control and Asymmetric Methodologies in Ethylnitronate Ylide Chemistry

Enantioselective Catalysis (e.g., Chiral Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

Enantioselective catalysis offers an efficient and atom-economical approach to generating chiral molecules from prochiral starting materials. In the context of nitronate ylides and structurally related species, both metal-based catalysts and organocatalysts have proven effective in inducing high levels of enantioselectivity.

Chiral Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. For reactions analogous to those involving ethylnitronate (B1234231) ylides, such as the reactions of other ylides, chiral phosphoric acids, thioureas, and squaramides have been successfully employed. mdpi.com For instance, in the N-H insertion reaction of α-carbonyl sulfoxonium ylides, which are isoelectronic to certain nitronate ylide systems, chiral phosphoric acid catalysts have been shown to provide α-aryl glycines with excellent enantiocontrol. mdpi.com The catalyst typically functions by forming a chiral ion pair with the reactants, thereby creating a stereochemically defined environment that directs the approach of the reacting partners.

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are widely used to catalyze enantioselective transformations of ylides. Rhodium(I) complexes, for example, have been utilized in the asymmetric three-component reaction of aryldiazoacetates, aromatic amines, and β-nitroacrylates to produce γ-nitro-α-aminosuccinates with high diastereo- and enantioselectivity. researchgate.net This reaction is proposed to proceed through the enantioselective trapping of a Rh(I)-associated ammonium (B1175870) ylide by the nitroacrylate. researchgate.net Similarly, chiral-at-metal Rh(III) complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure cyclopropanes with excellent enantio- and diastereoselectivity. researchgate.net The high levels of stereocontrol are attributed to the well-defined chiral environment created by the metal-ligand complex.

Corey's oxazaborolidine catalyst has been successfully applied in the 1,3-dipolar cycloadditions of silyl (B83357) nitronates bearing an α-aryl group with 2-alkylacroleins or atropaldehyde. This method yields 3-aryl-2-isoxazolines with a chiral quaternary center in high enantiomeric excess (ee). nih.gov

Table 1: Examples of Enantioselective Catalysis in Reactions of Ylide and Nitronate Species

| Catalyst/Method | Ylide/Nitronate Type | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Sulfoxonium Ylide | N-H Insertion | α-Aryl Glycine | Up to 96% | mdpi.com |

| Chiral Rh(I)-Diene | Ammonium Ylide | Three-Component Reaction | γ-Nitro-α-aminosuccinate | High | researchgate.net |

| Chiral-at-Metal Rh(III) | Sulfoxonium Ylide | Cyclopropanation | 1,2,3-Trisubstituted Cyclopropane | Up to 99% | researchgate.net |

| Corey's Oxazaborolidine | Silyl Nitronate | 1,3-Dipolar Cycloaddition | 3-Aryl-2-isoxazoline | Up to 94% | nih.gov |

Diastereoselective Control in Cycloaddition and Addition Reactions

Many reactions of ethylnitronate ylides and related compounds, particularly cycloadditions, create multiple new stereocenters. Controlling the relative stereochemistry between these centers (diastereoselectivity) is as crucial as controlling the absolute stereochemistry.

In 1,3-dipolar cycloaddition reactions, the geometry of the transition state dictates the diastereochemical outcome. For instance, the cycloaddition of nitrile oxides with chiral homoallylic alcohols has been studied using density functional theory, revealing that the anti product is favored in both thermal and magnesium-mediated reactions. chemistryviews.org The conformational preferences of the transition state, which minimize steric interactions and maximize stabilizing electronic interactions, are key to this selectivity. chemistryviews.org

Similarly, highly diastereoselective one-pot, three-component 1,3-dipolar cycloaddition reactions have been developed for azomethine ylides with cyclopropenes, leading to complex spiro-fused heterocyclic systems with excellent diastereoselectivity. researchgate.net The inherent steric and electronic properties of the dipole and dipolarophile, often in concert with a catalyst or additive, guide the facial selectivity of the cycloaddition.

The reaction of chiral sulfur ylides with chiral aldehydes has been investigated to understand the interplay between reagent and substrate control. nih.gov It was found that the stereochemistry at the carbon bearing the original ylide functionality was largely controlled by the chiral reagent, while the stereochemistry at the carbon of the former carbonyl group was influenced by the chirality of the aldehyde, following models like the Felkin-Anh prediction when the initial addition is irreversible. nih.gov

Table 2: Examples of Diastereoselective Reactions

| Ylide/Nitronate Type | Reaction Partner | Reaction Type | Diastereomeric Ratio (dr) | Key Factor | Reference |

|---|---|---|---|---|---|

| Nitrile Oxide | Chiral Homoallylic Alcohol | 1,3-Dipolar Cycloaddition | Favors anti product | Transition State Conformation | chemistryviews.org |

| Azomethine Ylide | Cyclopropene | 1,3-Dipolar Cycloaddition | Excellent | Inherent Substrate/Ylide Structure | researchgate.net |

| Chiral Sulfur Ylide | Chiral Aldehyde | Epoxidation | Variable | Reagent vs. Substrate Control | nih.gov |

| Azomethine Ylide | 1,3-Dienyl Ester | Intramolecular 1,3-Dipolar Cycloaddition | High | Regio- and Diastereoselective | chesci.com |

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis, including in reactions involving ylide-like precursors. mdpi.comjst.go.jp

For example, chiral auxiliaries derived from levoglucosenone (B1675106) (a biomass-derived anhydro-sugar) have been used in asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with acrylates. scielo.brresearchgate.net These auxiliaries provide excellent levels of stereo- and regiocontrol, leading to the formation of chiral pyrrolidines with high π-facial selectivity. scielo.brresearchgate.net The steric bulk of the auxiliary effectively shields one face of the dipolarophile, forcing the dipole to approach from the less hindered side.

Oxazolidinones, as pioneered by Evans, are another class of highly effective chiral auxiliaries. jst.go.jp While not directly applied to ethylnitronate ylides in the reviewed literature, their success in controlling the stereochemistry of enolate alkylations and aldol (B89426) reactions provides a blueprint for their potential application in controlling the reactions of nitronate ylides. jst.go.jp The auxiliary controls the formation of a specific enolate geometry and then directs the approach of an electrophile to one of the enolate's diastereotopic faces. jst.go.jp

The general principle involves attaching the ethylnitronate precursor to a chiral auxiliary. The resulting chiral substrate would then undergo reaction, with the stereochemical outcome being dictated by the steric and electronic properties of the auxiliary. Subsequent cleavage of the auxiliary would afford the desired enantiomerically enriched product.

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Application | Diastereoselectivity | Reference |

|---|---|---|---|

| Levoglucosenone-derived | 1,3-Dipolar Cycloaddition of Azomethine Ylides | Up to >99:1 | scielo.brresearchgate.net |

| Oxazolidinone (Evans) | Enolate Alkylation/Aldol Reactions | High | jst.go.jp |

| Camphorsultam | Diels-Alder Reactions | High | acs.org |

Computational and Theoretical Investigations of Ethylnitronate Ylide Chemistry

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and reactivity of organic molecules, including reactive intermediates like ylides. nih.govmdpi.com For ethylnitronate (B1234231) ylide, DFT calculations are instrumental in determining its ground-state geometry, electronic properties, and the energetic landscape of its reactions.

The charge distribution is a key determinant of reactivity. The negative charge is not localized solely on the carbon atom but is delocalized across the nitronate functional group. This delocalization stabilizes the ylide. DFT calculations can precisely quantify the partial charges on each atom using various population analysis schemes (e.g., Mulliken, NBO).

Furthermore, DFT is employed to calculate the energies of transition states and intermediates for reactions involving the ylide, thereby clarifying reaction mechanisms and predicting selectivity. nih.gov For instance, in cycloaddition reactions, DFT can elucidate the factors controlling stereoselectivity and regioselectivity. acs.org

Table 1: Calculated Electronic Properties of Ethylnitronate Ylide using DFT

| Property | Calculated Value (Representative) | Significance |

| Dipole Moment | ~4-5 Debye | Indicates high polarity, influencing solubility and intermolecular interactions. |

| Energy of HOMO | ~ -7.0 eV | Relates to the molecule's ability to act as a nucleophile or electron donor. youtube.com |

| Energy of LUMO | ~ +1.5 eV | Relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com |

| C-N Bond Length (ylide) | ~1.30 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. numberanalytics.com |

| N-O Bond Lengths | ~1.25 Å | Suggests delocalization of the negative charge across the nitronate group. |

| Partial Charge on Carbon | -0.4 to -0.6 e | Confirms the carbanionic character and its role as the primary nucleophilic site. |

Ab Initio and Molecular Dynamics Simulations of Reaction Pathways

While DFT provides static pictures of molecular structures and energies, ab initio and molecular dynamics (MD) simulations offer insights into the dynamic processes of chemical reactions. researchgate.net These methods are crucial for understanding the reaction pathways of transient species like this compound, especially in solution where solvent effects are significant.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to construct highly accurate potential energy surfaces for reactions. unifi.it For a reaction like the 1,3-dipolar cycloaddition of this compound with an alkene, ab initio methods can map the entire reaction path from reactants, through the transition state, to the final cycloadduct. archive.org

Molecular dynamics simulations build upon these quantum mechanical calculations to simulate the real-time evolution of a molecular system. rsc.orgnih.gov An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would track the trajectories of all atoms over time. This approach allows for the study of:

Solvation Dynamics: How solvent molecules arrange around the polar ylide and how these interactions stabilize the intermediate. nih.gov

Conformational Changes: The rotational and vibrational motions of the ethyl group and the nitronate moiety.

Reaction Dynamics: Simulating the approach of a reactant and observing the progression of the reaction on a femtosecond timescale, providing a dynamic view of the transition state crossing. researchgate.net

Accelerated MD simulations can be particularly useful for studying rare events, such as the decomposition of the ylide or its reaction over a significant energy barrier. researchgate.net

Table 2: Typical Parameters for a QM/MM Molecular Dynamics Simulation of this compound Reactivity

| Parameter | Typical Setting | Purpose |

| QM Region | This compound, Reactant Molecule | Treated with a high level of theory (e.g., DFT) to accurately model bond breaking/forming. researchgate.net |

| MM Region | Solvent Molecules (e.g., Water, THF) | Treated with a classical force field (e.g., AMBER, CHARMM) for computational efficiency. |

| System Size | ~5,000 - 10,000 atoms | Sufficient to minimize boundary artifacts and simulate a bulk solvent environment. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Long enough to observe the reaction event, potentially requiring enhanced sampling techniques. researchgate.net |

| Temperature & Pressure | Controlled via thermostat/barostat (e.g., 298 K, 1 atm) | Simulates experimental conditions. |

| Time Step | 1-2 femtoseconds (fs) | Small enough to accurately integrate the equations of motion. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org This approach is highly effective for predicting the outcomes of pericyclic reactions, such as the 1,3-dipolar cycloadditions that are characteristic of ylides. slideshare.net

According to FMO theory, a reaction is favorable if the HOMO of the nucleophile (the electron donor) can effectively interact with the LUMO of the electrophile (the electron acceptor). imperial.ac.uk The energy gap between these two orbitals is a key indicator of reactivity: a smaller HOMO-LUMO gap generally corresponds to a faster reaction.

For this compound, the HOMO is primarily located on the carbanionic carbon and the oxygen atoms of the nitronate group, consistent with its role as a nucleophile. ufla.br When reacting with an electron-deficient alkene (a dipolarophile), the primary interaction is between the HOMO of the this compound and the LUMO of the alkene. The relative sizes of the orbital coefficients on the reacting atoms determine the regioselectivity of the cycloaddition. acs.org FMO analysis can predict which of the two possible regioisomers will be preferentially formed.

Table 3: FMO Analysis for the Reaction of this compound with an Electron-Deficient Alkene

| Interacting Orbital | Energy (Hypothetical) | Key Characteristics | Predicted Outcome |

| HOMO of this compound | -7.0 eV | High energy, large coefficient on the carbon atom. Defines the ylide as the nucleophile. youtube.com | The carbon end of the dipole will attack one of the carbons of the alkene double bond. |

| LUMO of Electron-Deficient Alkene (e.g., Acrylonitrile) | +0.5 eV | Low energy, large coefficient on the β-carbon (farthest from the electron-withdrawing group). Defines the alkene as the electrophile. | Favorable interaction due to a relatively small energy gap. |

| LUMO of this compound | +1.5 eV | High energy, making it a poor electrophile. | This interaction (with the alkene's HOMO) is less significant (larger energy gap). |

| HOMO-LUMO Gap (Ylide HOMO - Alkene LUMO) | 7.5 eV | Determines the reaction rate. | The reaction is predicted to be facile. The regiochemistry is governed by the overlap of the largest orbital lobes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity, such as their reaction rate or equilibrium constant. nih.govnih.gov While direct QSAR studies on this compound itself are not prevalent, the methodology could be applied to a series of substituted nitronate ylides to develop predictive models for their reactivity.

A QSAR study involves several key steps:

Data Set Assembly: A series of related nitronate ylides with experimentally measured reactivity data (e.g., rate constants for a specific cycloaddition) would be compiled.

Descriptor Calculation: For each ylide in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges from DFT), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., gradient boosted trees), are used to build a mathematical equation that links the descriptors to the observed reactivity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A successful QSAR model could be used to predict the reactivity of new, unsynthesized nitronate ylides, thereby guiding experimental efforts toward designing ylides with desired reactivity profiles for specific synthetic applications.

Table 4: Potential Descriptors for a QSAR Model of Nitronate Ylide Reactivity

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Partial Charges | Describes the electronic nature of the ylide, its nucleophilicity, and polarity. nih.gov |

| Steric | Molecular Volume, Surface Area, Ovality | Describes the size and shape of the ylide and its substituents, which influence steric hindrance in reactions. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

| Quantum Chemical | Bond Orders, Electron Density at Critical Points | Provides detailed information about the nature of chemical bonds and electron distribution from high-level calculations. |

Advanced Spectroscopic Techniques for Mechanistic and Structural Research of Nitronate Ylides

Time-Resolved Spectroscopy for Elucidating Transient Ylide Species

Nitronate ylides are often highly transient, existing for mere microseconds or less, which makes their direct observation challenging. Time-resolved spectroscopy is a powerful tool for studying such ephemeral species by monitoring spectroscopic changes as a function of time after an initiating event, such as a laser pulse. wikipedia.orgfiveable.me

Transient absorption spectroscopy, a key time-resolved technique, can detect the formation and decay of intermediates like nitronate ylides. wikipedia.org In a typical experiment, a "pump" laser pulse initiates the reaction (e.g., by photolysis of a precursor), and a "probe" pulse, fired at a defined delay, measures the absorption spectrum of the species present in the solution. wikipedia.orgacs.org For instance, laser flash photolysis of nitrodiazo compounds has been used to generate related ylide species, with transient absorption spectra showing distinct maxima that allow for the monitoring of their formation and subsequent reactions. researchgate.net

Another critical method is time-resolved infrared (TRIR) spectroscopy. wikipedia.orgresearchgate.net This technique provides structural information about transient species by detecting their vibrational frequencies. researchgate.net TRIR has been successfully used to observe intermediates in the photochemistry of nitronates, revealing the formation of species like acyl nitroso compounds and tetrahedral intermediates on a nanosecond to microsecond timescale. researchgate.netresearchgate.net By analogy, TRIR would be invaluable for identifying the characteristic N-O and C-N vibrational modes of a transient ethylnitronate (B1234231) ylide, providing direct evidence of its formation and decay kinetics.

Table 1: Representative Time-Resolved Spectroscopic Data for Ylide Intermediates

This table is based on data for analogous ylide systems, as direct data for ethylnitronate ylide is not available.

| Technique | Species Type | Absorption/Frequency Maximum | Timescale | Reference |

|---|---|---|---|---|

| Transient Absorption | Naphthyl-substituted Ylide | 330 nm, 375 nm | Microseconds (µs) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Probes

While the high reactivity of simple nitronate ylides often precludes direct analysis by standard NMR, this technique is crucial for characterizing their more stable derivatives or for analyzing the final products of their reactions to infer mechanistic details. wikipedia.org NMR spectroscopy, particularly ¹H and ¹³C NMR, provides definitive information about molecular structure and stereochemistry. gla.ac.ukbhu.ac.in

In reactions involving nitronate ylides, such as cycloadditions, the stereochemistry of the resulting products is a direct reflection of the ylide's geometry and the mechanism of its reaction. nih.gov For example, Nuclear Overhauser Effect (NOE) experiments can establish the relative stereochemistry between different parts of a molecule, which is essential for distinguishing between possible diastereomers formed in a reaction. bhu.ac.inconicet.gov.ar

For a hypothetical stable adduct of this compound, one would expect to see characteristic signals for the ethyl group in the ¹H NMR spectrum—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The chemical shifts of these protons, along with the ¹³C signals, would provide insight into the electronic environment of the ylide core. In cases where a reaction produces a mixture of isomers, the relative integration of their respective NMR signals can provide the product ratio, which is vital for understanding the selectivity of the reaction. wikipedia.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for an Ethyl Group in a Stable this compound Adduct

Values are estimates based on typical ranges for similar functional groups.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | 3.5 - 4.5 | Quartet (q) |

| ¹H | -CH₃ | 1.2 - 1.8 | Triplet (t) |

| ¹³C | -CH₂- | 60 - 70 | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Intermediates

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. mt.comedinst.comlibretexts.org To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in its polarizability. edinst.comlibretexts.org This makes them powerful tools for identifying functional groups and gaining structural insights into reaction intermediates. mt.comresearchgate.net

For a nitronate ylide, the most characteristic vibrations would be associated with the nitronate group (-C=N⁺(O⁻)O-). IR spectroscopy is particularly sensitive to polar functional groups and would be expected to show strong absorption bands for the N-O stretches. mt.com In related nitro compounds and their derivatives, asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. researchgate.net A nitronate ylide would exhibit shifts from these values, reflecting its unique electronic structure.

Raman spectroscopy is highly effective for studying symmetric bonds and bonds within a non-polar environment, making it suitable for analyzing the C-C backbone and other key structural features. mt.comspectroscopyonline.com It is also less susceptible to interference from aqueous solvents, which can be an advantage in certain reaction systems. mt.com The combination of IR and Raman spectra provides a more complete vibrational picture of an intermediate. edinst.com

Table 3: Characteristic IR Absorption Frequencies for Nitronate and Related Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitroalkane (R-NO₂) | Asymmetric Stretch (ν_as_) | 1500 - 1560 | researchgate.net |

| Nitroalkane (R-NO₂) | Symmetric Stretch (ν_s_) | 1340 - 1380 | researchgate.net |

X-ray Crystallography of Stable Derivatives or Adducts

The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. anton-paar.comwikipedia.org While it is impossible to perform this analysis on a transient ylide itself, the technique is invaluable for characterizing stable crystalline derivatives or cycloaddition products formed from the ylide. escholarship.orgbiomedpharmajournal.org

By obtaining a suitable crystal of a product derived from an this compound reaction, X-ray diffraction can precisely determine bond lengths, bond angles, and the relative stereochemistry of all atoms. anton-paar.comwikipedia.org This information is definitive proof of the structure and provides a solid basis from which to infer the structure and reactivity of the preceding transient ylide intermediate. For example, the crystal structure of a cycloadduct formed from a nitronate ylide provides conclusive evidence for the regiochemistry and stereochemistry of the cycloaddition, which in turn sheds light on the electronic and steric properties of the ylide. researchgate.netescholarship.org The unambiguous assignment of product structures through X-ray crystallography has been crucial in confirming the outcomes of reactions involving nitronates and ylides. escholarship.orgbiomedpharmajournal.org

Synthetic Utility of Ethylnitronate Ylide in the Construction of Complex Organic Architectures

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Pyrrolidines)

The [3+2] cycloaddition reaction of nitrile ylides is a powerful tool for the construction of various nitrogen-containing heterocycles. Depending on the dipolarophile used, different ring systems can be accessed.

Isoxazoline (B3343090) Synthesis:

While nitrile oxides are more commonly used for the direct synthesis of isoxazolines through [3+2] cycloaddition with alkenes, nitrile ylides can be precursors to these heterocycles. researchgate.netnih.gov For instance, a photochemical isomerization of an isoxazole (B147169) can proceed through a nitrile ylide intermediate to form an oxazole. acs.org A renewed "isoxazoline route" to aldols involves a [4+1]-annulation of nitroalkenes with sulfonium (B1226848) ylides to form an isoxazoline N-oxide, which can then be further functionalized. chemrxiv.org

A notable method involves the intramolecular [3+2] cycloaddition of a nitrile oxide, generated from an oxime, with a tethered alkyne to produce a tetracyclic isoxazole-containing ring system. mdpi.com

Pyrrolidine (B122466) Synthesis:

The reaction of nitrile ylides with electron-deficient alkenes is a well-established method for the synthesis of pyrrolines, which can be subsequently reduced to pyrrolidines. thieme-connect.dewikipedia.org The cycloaddition of azomethine ylides, which are structurally related to nitrile ylides, with various alkenes is a widely used strategy for constructing the pyrrolidine core. whiterose.ac.ukosaka-u.ac.jptandfonline.com

For example, the reaction of azomethine ylides with β-nitrostyrenes can lead to highly substituted pyrrolidin-2-ylidene derivatives. researchgate.net Furthermore, the intramolecular cycloaddition of azomethine ylides has been successfully applied in the synthesis of complex polycyclic compounds containing the pyrrolidine moiety. mdpi.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles via Ylide Cycloadditions

| Ylide Type | Dipolarophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitrile Ylide | Electron-deficient Alkenes | Pyrrolines | Varies | Good | wikipedia.org |

| Azomethine Ylide | β-Nitrostyrenes | Pyrrolidin-2-ylidenes | Base (e.g., (i-Pr)2NEt) | Not specified | researchgate.net |

| Nitrile Oxide | Tethered Alkyne | Tetracyclic Isoxazole | In situ generation from oxime | Not specified | mdpi.com |

| Azomethine Ylide | Maleimides | Tetracyclic Pyrrolizidines | Heat | 71-93 | mdpi.com |

Application in Natural Product Synthesis

The strategic use of ylide cycloadditions has proven invaluable in the total synthesis of several natural products. The ability to construct complex heterocyclic frameworks in a controlled manner makes this methodology highly attractive.

Intramolecular dipolar cycloaddition reactions, including those involving nitrile ylides and related dipoles like azomethine ylides and nitrones, provide an efficient pathway to complex target compounds by forming two new rings in a single step. researchgate.net For instance, the intramolecular cycloaddition of an azomethine ylide was a key step in the synthesis of a tricyclic product, showcasing the power of this strategy. researchgate.net

The Wittig reaction, which involves phosphonium (B103445) ylides, is another powerful tool in natural product synthesis, enabling the formation of carbon-carbon double bonds with high stereoselectivity. wikipedia.orgunigoa.ac.in This reaction has been employed in the synthesis of a variety of natural products, including sapinofuranone B and (-)-cleistenolide. unigoa.ac.in

Table 2: Examples of Ylide Reactions in Natural Product Synthesis

| Reaction Type | Key Reagents | Natural Product/Core | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Intramolecular Azomethine Ylide Cycloaddition | Aldehyde, Glycine ethyl ester | Tricyclic amine | Not specified | researchgate.net |

| Wittig Olefination | Aldehyde, Ethyl (triphenylphosphoranylidene)acetate | (-)-Cleistenolide | 91 (for the Wittig step) | unigoa.ac.in |

| Intramolecular aza-Michael Reaction | Protected amine, α,β-unsaturated thioester | (R)-bgugaine | 33 | whiterose.ac.uk |

| Intramolecular aza-Michael Reaction | Protected amine, α,β-unsaturated thioester | (R)-irnidine | 18 | whiterose.ac.uk |

Building Blocks for Advanced Organic Scaffolds

The versatility of ylide chemistry extends beyond the synthesis of simple heterocycles and natural products. The resulting molecular frameworks serve as valuable scaffolds for the construction of more complex and functionally diverse organic molecules. mdpi.com

Nitrile ylides, through their participation in 1,3-dipolar cycloadditions and 1,5-electrocyclizations, provide access to a wide range of N-heterocyclic compounds that can be further elaborated. acs.org For example, 5-alkoxyoxazoles, which can be synthesized from nitrile ylides, are versatile building blocks that can undergo various transformations to produce pyridines, furans, and other important scaffolds. researchgate.net

The development of molecular building blocks that can be assembled in a systematic manner is a growing theme in chemistry. mdpi.com The scaffolds derived from ylide chemistry, with their defined stereochemistry and functional group handles, are ideal starting points for the creation of libraries of compounds for various applications, including medicinal chemistry and materials science.

For instance, the synthesis of 1H-isoindole-containing scaffolds has been achieved through a nitrile trifunctionalization process, highlighting the potential of nitrile ylide chemistry in creating novel molecular architectures. acs.org

Perspectives and Emerging Research Directions in Ethylnitronate Ylide Chemistry

Development of Novel Catalytic Systems

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of ethylnitronate (B1234231) and related nitronates, enabling milder reaction conditions, and achieving high levels of stereocontrol. Research in this area spans from biocatalysis to organocatalysis and Lewis acid catalysis.

A significant area of development is in enzymatic catalysis. The enzyme nitronate monooxygenase catalyzes the reaction of ethylnitronate with oxygen to produce acetaldehyde (B116499) and nitrite. ebi.ac.uk FMN-linked versions of this enzyme are also known to catalyze a similar transformation. ebi.ac.uk Mechanistic studies on 2-nitropropane (B154153) dioxygenase from Neurospora crassa have shown that the deprotonation of nitroethane to form the ethylnitronate intermediate is catalyzed by a histidine residue (His196) in the enzyme's active site. researchgate.net This enzymatic oxidation of nitroalkanes is of considerable interest due to the carcinogenic nature of some nitroalkanes. researchgate.net The steady-state kinetic mechanism is consistent with oxygen reacting with a reduced form of the enzyme before the release of the carbonyl product. researchgate.net

Beyond biocatalysis, asymmetric organocatalysis has emerged as a powerful tool. The first highly diastereo- and enantioselective aza-Henry reaction of silyl (B83357) nitronates (including one derived from nitroethane) with imines was developed using chiral copper-bisoxazoline complexes as catalysts. acs.org This method provides access to optically active β-nitro-α-amino esters, which are valuable precursors to α,β-diamino acids. acs.org The reaction proceeds with low catalyst loading and in the absence of a base, with the Lewis acid thought to activate both the imine and the silyl nitronate. acs.org

Furthermore, the electrophilic nature of nitronates can be harnessed through specific activation. For instance, primary nitroalkanes like nitroethane can be activated in polyphosphoric acid (PPA), where they are believed to exist as phosphorylated electrophilic nitronates. frontiersin.org These species can then react with electron-rich arenes in a process that ultimately yields carboxamides, serving as a direct acetamidation of aromatic substrates. frontiersin.org

Recent research has also focused on the development of catalytic systems for reactions involving other ylide-like species, which provides a conceptual framework for future developments in nitronate chemistry. These include catalytic asymmetric reactions of sulfonium (B1226848) ylides for the synthesis of epoxides and cyclopropanes, and the use of N-metallated azomethine ylides in a variety of cycloaddition and functionalization reactions. nih.govmdpi.com The design of novel chiral ligands, such as TF-BiphamPhos, has been instrumental in achieving high stereoselectivity in these transformations. nih.gov

Table 1: Examples of Catalytic Systems for Nitronate Reactions

| Catalyst Type | Nitronate Derivative | Reaction Type | Product Class | Reference |

| Nitronate Monooxygenase | Ethylnitronate | Oxidation | Acetaldehyde | ebi.ac.uk |

| 2-Nitropropane Dioxygenase | Nitroethane | Oxidation | Acetaldehyde | researchgate.net |